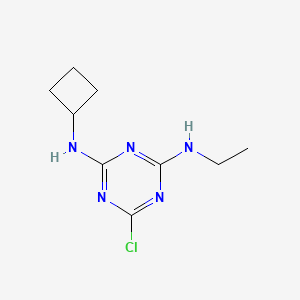
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- is a derivative of the triazine family, characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is notable for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- typically involves the substitution of chlorine atoms in cyanuric chloride with appropriate amines. For instance, the reaction of cyanuric chloride with cyclobutylamine and ethylamine in the presence of a base such as sodium carbonate can yield the desired compound. The reaction is usually carried out in an ice bath to control the exothermic nature of the process .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form diamino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of herbicides, dyes, and polymers due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-: Similar in structure but lacks the cyclobutyl group.
Simazine: Another triazine derivative used as a herbicide, characterized by the presence of ethylamino groups.
Atrazine: A widely used herbicide with similar triazine core but different substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-cyclobutyl-N4-ethyl- is unique due to the presence of both cyclobutyl and ethyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
102587-50-8 |
|---|---|
Formule moléculaire |
C9H14ClN5 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
6-chloro-2-N-cyclobutyl-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H14ClN5/c1-2-11-8-13-7(10)14-9(15-8)12-6-4-3-5-6/h6H,2-5H2,1H3,(H2,11,12,13,14,15) |
Clé InChI |
LQMSJZJWUAIFCW-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)Cl)NC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



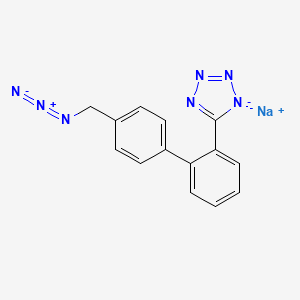
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
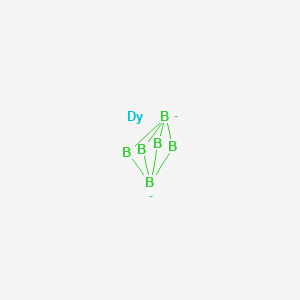
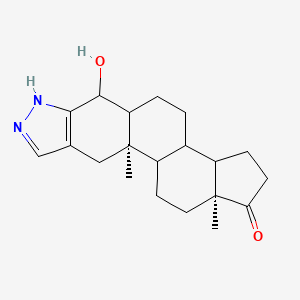
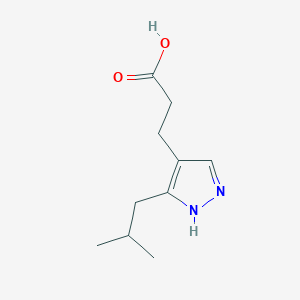

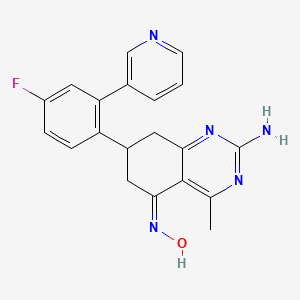
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
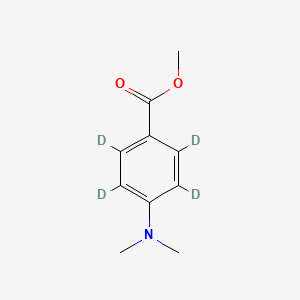

![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)
